4-(2,3-dihydro-1H-indol-1-yl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

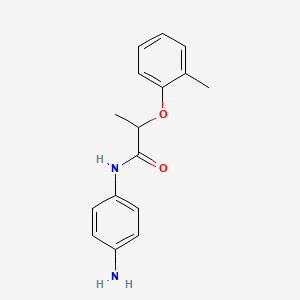

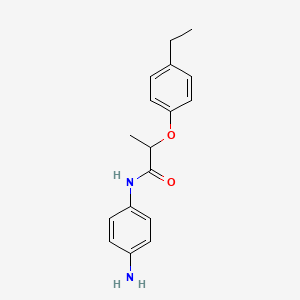

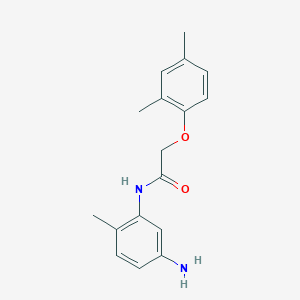

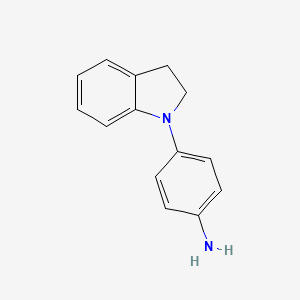

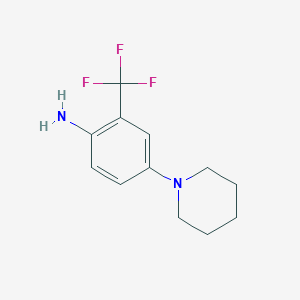

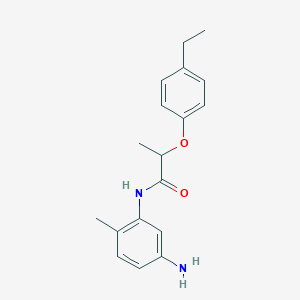

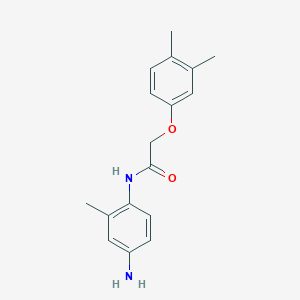

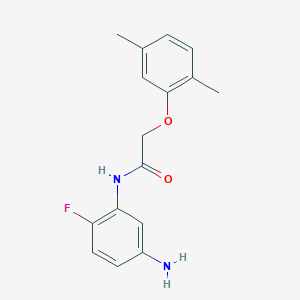

4-(2,3-dihydro-1H-indol-1-yl)aniline is a chemical compound that is part of the indole family, a group of compounds known for their presence in many pharmacologically active molecules. Indoles are heterocyclic structures characterized by a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific compound , 4-(2,3-dihydro-1H-indol-1-yl)aniline, contains an aniline moiety linked to a 2,3-dihydro-1H-indole structure, suggesting potential for diverse chemical reactivity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 2,3-disubstituted indoles from anilines and vicinal diols has been reported using iridium- and ruthenium-catalyzed reactions, which are atom-economical and produce minimal byproducts . Another approach involves palladium-catalyzed indole cyclization, which can be used to create 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone . These methods highlight the versatility of anilines as precursors for indole synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives like 4-(2,3-dihydro-1H-indol-1-yl)aniline is characterized by the presence of a fused ring system, which includes a benzene ring and a saturated pyrrole ring. The structure of related compounds has been confirmed using various spectroscopic techniques such as infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Indole compounds can participate in a variety of chemical reactions. For example, the synthesis of benzoxazine from phenol, aniline, and formaldehyde involves the formation of intermediates like N-hydroxymethyl aniline (HMA), which can further react to form benzoxazine and byproducts . Additionally, acceptorless dehydrogenative condensation has been used to synthesize indoles from diols and anilines, employing heterogeneous catalysts and reducing the excess of diols needed .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of the indole core imparts certain aromatic properties, while the substituents can affect the compound's solubility, boiling point, and stability. The electrochemical properties of related compounds have been explored, with some indole derivatives being used as conducting polymers in dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials .

科学研究应用

-

Pharmaceutical Research

- Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .

- The methods of application or experimental procedures involve the synthesis of indole derivatives .

- The results or outcomes obtained indicate that indole derivatives have attracted increasing attention in recent years due to their potential in treating various diseases .

-

Antiviral Research

- Indole derivatives possess various biological activities, including antiviral properties .

- The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The results or outcomes obtained indicate that indole derivatives have potential antiviral properties .

-

Antibacterial and Antifungal Research

- Newly synthesized difluoromethylated indole derivatives were evaluated for in vitro antibacterial and antifungal activity against various organisms .

- The methods of application or experimental procedures involve the synthesis of difluoromethylated indole derivatives .

- The results or outcomes obtained indicate that these indole derivatives have potential antibacterial and antifungal properties .

-

Anti-inflammatory Research

- Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

- The methods of application or experimental procedures involve the preparation of benzothiazole containing benzene sulphonamide and carboxamide .

- The results or outcomes obtained indicate that these indole derivatives have potential anti-inflammatory properties .

-

Antidepressant Research

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antidepressant agents .

- The methods of application or experimental procedures involve the synthesis of indazole-containing heterocyclic compounds .

- The results or outcomes obtained indicate that these indazole derivatives have potential antidepressant properties .

-

Antidiabetic Research

- Indole derivatives possess various biological activities, including antidiabetic properties .

- The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The results or outcomes obtained indicate that indole derivatives have potential antidiabetic properties .

-

Medicinal Applications of Indole-Containing Metal Complexes

- Indole is an important element of many natural and synthetic molecules with significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

- The methods of application or experimental procedures involve the synthesis of indole-containing metal complexes .

- The results or outcomes obtained indicate that these indole-containing metal complexes have significant biological and pharmacological activity in the area of drug discovery .

-

Protection of Cells from Necroptosis

- Certain indole derivatives can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

- The methods of application or experimental procedures involve the synthesis of these specific indole derivatives .

- The results or outcomes obtained indicate that these indole derivatives have potential protective properties against necroptosis .

未来方向

Indole derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)aniline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, in keeping with their importance .

属性

IUPAC Name |

4-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAZCPBPDHIJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588600 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dihydro-1H-indol-1-yl)aniline | |

CAS RN |

224036-13-9 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)